molecular formula C18H17ClN2O4S B3016168 4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine CAS No. 477847-24-8

4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine

Cat. No.: B3016168
CAS No.: 477847-24-8
M. Wt: 392.85
InChI Key: ZUEXWWDGLNLRIM-UHFFFAOYSA-N
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Description

4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine is a complex organic compound characterized by its unique chemical structure. This compound features a piperidine ring substituted with a phenylsulfonyl group and an oxime ester derived from 4-chlorobenzoic acid. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Scientific Research Applications

4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds under acidic or basic conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, where the piperidine ring is treated with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Oxime Ester Formation: The final step involves the formation of the oxime ester by reacting the piperidine derivative with 4-chlorobenzoyl chloride and hydroxylamine hydrochloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the oxime ester to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl moiety, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoyl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-Bromobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine
  • 4-{[(4-Methylbenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine
  • 4-{[(4-Nitrobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine

Uniqueness

4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine is unique due to the presence of the 4-chlorobenzoyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

[[1-(benzenesulfonyl)piperidin-4-ylidene]amino] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c19-15-8-6-14(7-9-15)18(22)25-20-16-10-12-21(13-11-16)26(23,24)17-4-2-1-3-5-17/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEXWWDGLNLRIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NOC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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